

# What are common sources of error in D-Lactic acid measurement?

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# Technical Support Center: D-Lactic Acid Measurement

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of error in **D-Lactic acid** measurement.

# Frequently Asked Questions (FAQs)

Q1: What are the main categories of errors in **D-Lactic acid** measurement?

A1: Errors in **D-Lactic acid** measurement can be broadly categorized into three types:

- Pre-analytical errors: These occur before the actual analysis and include issues with sample collection, handling, storage, and transport.[1] A majority of laboratory errors, estimated at 99%, fall into this category due to the significant human input involved.[1]
- Analytical errors: These happen during the testing process and can be related to instrument calibration, reagent quality, or interfering substances in the assay itself.[2][3]
- Post-analytical errors: These involve mistakes in data entry, reporting, and interpretation of the results.[3]

Q2: Why is sample handling so critical for accurate **D-Lactic acid** measurement?



A2: Sample handling is critical because **D-Lactic acid** levels can change after the sample is collected. Continued glycolysis by blood cells in the sample can lead to an increase in lactate concentrations.[4][5] Delays in processing can significantly alter lactate levels, especially if samples are not stored at the proper temperature.[5] To ensure accuracy, it is crucial to follow standardized protocols for sample handling, emphasizing immediate processing and strict temperature control.[5]

Q3: Can the presence of L-Lactic acid interfere with **D-Lactic acid** measurement?

A3: Most modern enzymatic assays are highly specific for the D-Lactate isomer and are not affected by the presence of L-Lactate, which is typically found in much higher concentrations in biological samples.[6][7][8] However, the presence of L-lactate dehydrogenase (LDH) and L-lactate in non-deproteinized samples can lead to an underestimation of D-lactate when a sample blank is used and an overestimation if it is omitted.[9] Therefore, it is important to use an assay with proven specificity and to deproteinize samples.[7][9] Routine lactic acid tests typically only measure L-lactate, so a D-lactate analysis must be specifically requested.[10][11]

Q4: What are some common interfering substances in **D-Lactic acid** assays?

A4: Several substances can interfere with enzymatic **D-Lactic acid** assays. For example, ascorbic acid, 3-hydroxybutyric acid, and sulfite may interfere at concentrations higher than 0.2 g/L, 0.2 g/L, and 0.05 g/L, respectively.[12] In amperometric measurements, which rely on lactate oxidase, glycolic acid (a metabolite of ethylene glycol) can act as a substrate for the enzyme, leading to falsely elevated lactate readings.[1] Including an internal standard in your analysis can help identify the presence of interfering substances.[6]

Q5: Why is deproteinization of samples often recommended?

A5: Deproteinization is recommended, particularly for biological fluids, to remove enzymes and other proteins that can interfere with the assay.[9] For instance, the presence of L-lactate dehydrogenase in a sample can cause inaccurate **D-Lactic acid** results.[9] Methods like ultrafiltration or acid precipitation (e.g., with perchloric acid or metaphosphoric acid) are commonly used to deproteinize samples before analysis.[9][13]

# **Troubleshooting Guide**



### Issue: Unexpectedly High D-Lactic Acid Readings

Q: My D-Lactic acid results are consistently higher than expected. What could be the cause?

A: Several factors could lead to falsely elevated **D-Lactic acid** levels. Consider the following possibilities:

- Hemolysis: The rupture of red blood cells (hemolysis) can release their contents, including lactate dehydrogenase, into the sample, which may interfere with the assay and lead to inaccurate results.[14][15][16] Even slight hemolysis can affect analyte levels.[16] Visually inspect your samples for a pink or reddish hue, which indicates hemolysis.[16]
- Improper Sample Handling: If blood samples are left at room temperature for too long before separating the plasma or serum, continued cellular metabolism can produce lactate, artificially increasing its concentration.[4][5] Samples should be processed promptly, ideally within 15 minutes of collection.[5]
- Bacterial Contamination: D-Lactic acid is a product of bacterial metabolism.[8][10]
   Contamination of the sample or reagents can introduce bacteria that produce D-Lactic acid, leading to falsely high readings.[17]
- Chemical Interference: As mentioned in the FAQ, substances like glycolic acid (in cases of ethylene glycol poisoning) can interfere with some lactate measurement methods.[1]

### Issue: Inconsistent or Low D-Lactic Acid Readings

Q: My results are variable, or lower than the expected range. What should I check?

A: Inconsistent or low readings can often be traced back to issues with sample stability, reagents, or the assay procedure itself.

- Improper Sample Storage: Lactate stability is highly dependent on storage temperature.[18] Samples stored at room temperature show a significant decline in lactate levels by 2 days post-collection, whereas samples stored at 4°C remain stable for longer.[18] For long-term storage (e.g., one month), deproteinized samples should be frozen at -80°C.[13]
- Reagent Degradation: Ensure that your reagents and standards have not expired and have been stored correctly.[3] Prepare fresh working solutions for each assay run as



recommended by the kit manufacturer.[17][19]

- Incorrect Dilution: The concentration of D-Lactic acid in your sample must fall within the linear range of the assay.[20] If the concentration is too high, you will need to dilute the sample. If it is too low, you may need to use a larger sample volume or a less diluted sample. An absorbance difference (ΔA) of at least 0.100 is often recommended for accurate results.
   [20]
- Incomplete Reaction: Ensure the enzymatic reaction has gone to completion. If the absorbance reading has not stabilized within the recommended incubation time, you may need to continue reading at intervals until it does.

### **Issue: High Background or Poor Assay Performance**

Q: I'm observing high background noise or my standard curve is not linear. What are the potential causes?

A: High background and poor standard curve performance can stem from the sample matrix or procedural errors.

- Sample Matrix Effects: Turbid or colored samples can interfere with spectrophotometric readings. These samples may require filtering or decolonization steps before analysis.
- Need for Deproteinization: Failure to deproteinize samples can cause interference, as
  discussed previously.[9] If you are working with biological fluids like serum or plasma and are
  not deproteinizing, this should be your first troubleshooting step.[9][17]
- Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can lead to significant errors and poor reproducibility. Ensure your pipettes are calibrated and use proper technique.
- Expired Reagents: Using expired or improperly stored reagents can lead to poor assay performance.[3]

## **Data Summary Tables**

Table 1: Effect of Storage Temperature and Time on Lactate Concentration in Preserved Blood Samples



| Storage Time | Storage Temperature | Change in Lactate<br>Concentration  |
|--------------|---------------------|-------------------------------------|
| 2 Days       | Room Temperature    | Significant decline                 |
| 2 Days       | 4°C                 | No significant change               |
| 7 Days       | 4°C (Refrigeration) | 5.3% ± 4.3% difference from initial |
| 7 Days       | -20°C (Freezing)    | 3.6% ± 3.0% difference from initial |

Data adapted from a study on the stability of lactate in preserved blood microsamples.[18]

Table 2: Common Interfering Substances in Enzymatic D-/L-Lactic Acid Assays

| Interfering Substance | Threshold Concentration for Interference |
|-----------------------|--|
| Ascorbic Acid         | > 0.5 g/L                                |
| 3-Hydroxybutyric Acid | > 0.05 g/L                               |
| Sulfite               | > 0.1 g/L                                |

Data based on validation studies for Enzytec™ Liquid D-/L-Lactic Acid kits.[21] Note: Specific interference levels can vary between different assay kits.

Table 3: Performance Characteristics of a Commercial D-Lactic Acid Assay Kit

| Parameter                     | Value   |
|-------------------------------|---|
| Limit of Detection (LOD)      | 0.214 mg/L (for a 1.5 mL sample volume)                     |
| Limit of Quantification (LOQ) | Based on analysis of samples through the standard procedure |
| Linear Working Range          | 0.5 - 30 μg of D-lactic acid per assay                      |

Data from the validation report for the Megazyme **D-Lactic Acid** Assay Kit (K-DATE).[6]



## **Experimental Protocols**

# Key Experiment: Enzymatic Determination of D-Lactic Acid in Biological Fluids

This protocol provides a general methodology for measuring **D-Lactic acid** using a commercially available enzymatic assay kit with spectrophotometric detection.

#### Principle:

**D-Lactic acid** is oxidized to pyruvate by the enzyme D-lactate dehydrogenase (D-LDH) in the presence of nicotinamide-adenine dinucleotide (NAD+). This reaction produces a stoichiometric amount of NADH. The reaction equilibrium favors **D-lactic acid**, so a second reaction is used to "trap" the pyruvate, driving the first reaction to completion.[22] The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of **D-Lactic acid** in the sample.[22]

#### Methodology:

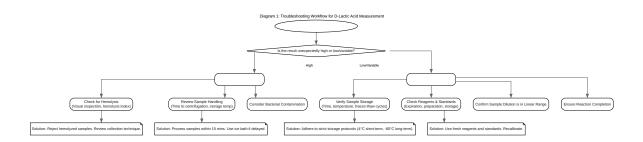
- Sample Preparation:
  - For biological fluids like serum or plasma, deproteinization is required.
  - Add an equal volume of ice-cold 1 M perchloric acid to the sample. Mix well and centrifuge to pellet the precipitated proteins.
  - Alternatively, use a 10 kDa molecular weight cut-off spin filter to deproteinize the sample via ultrafiltration.[9]
  - Carefully collect the supernatant or filtrate.
  - The sample must be diluted so that its **D-Lactic acid** concentration falls within the assay's linear range (e.g., 0.005 to 0.30 g/L).[20]
- Reagent Preparation:
  - Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized powders with distilled water or assay buffer.[13][22]



- Allow all reagents and samples to reach room temperature (~25°C) before use.
- Assay Procedure (Manual Spectrophotometer Format):
  - Set up cuvettes for a blank (using distilled water instead of sample), standards, and your unknown samples.
  - Pipette the required volumes of distilled water, assay buffer, and sample/standard into the appropriate cuvettes as per the kit protocol.[22]
  - Add the NAD+/enzyme solution to each cuvette to start the reaction. Mix thoroughly.
  - Read the initial absorbance (A1) at 340 nm.
  - Incubate the cuvettes at the recommended temperature (e.g., 25°C) for the specified time
     (e.g., ~5 minutes) or until the reaction is complete.
  - Read the final absorbance (A2) at 340 nm.
- Calculation of Results:
  - Calculate the change in absorbance ( $\Delta A$ ) for each sample and the blank by subtracting the initial absorbance from the final absorbance ( $\Delta A = A2 A1$ ).[20]
  - $\circ$  Subtract the  $\Delta A$  of the blank from the  $\Delta A$  of each sample to get the corrected absorbance  $(\Delta A\_sample).[20]$
  - The concentration of **D-Lactic acid** is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of NADH, or by comparing the sample's ΔA to that of a known standard.[20]
  - Remember to multiply the final result by any dilution factors used during sample preparation.[20]

### **Visualizations**





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Caption: Troubleshooting workflow for **D-Lactic acid** measurement.



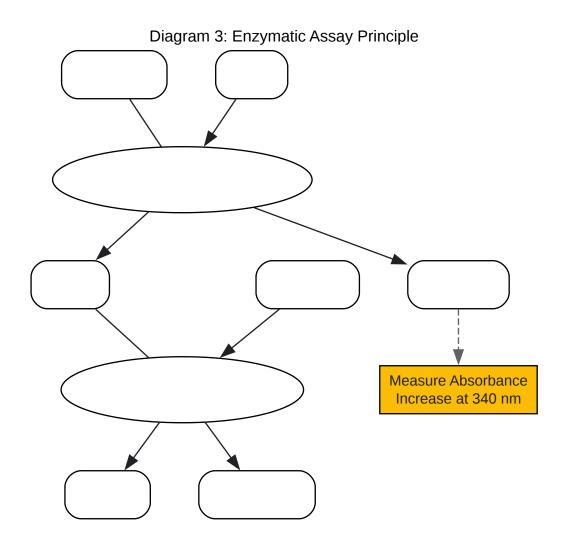
1. Sample Collection Collect blood into appropriate tube (e.g., Sodium Fluoride/Potassium Oxalate) Gently invert tube 8-10 times to mix 2. Immediate Processing (<15 min) Transport to lab (on ice if delay >15 min) Centrifuge according to protocol Aliquot plasma/serum into a clean vial 3. Analysis or Storage Analyze immediately? Yes No Proceed to Deproteinization Store at appropriate temp & Assay (4°C short-term, -80°C long-term)

Diagram 2: Pre-Analytical Workflow to Minimize Errors

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Caption: Pre-analytical workflow to minimize errors.





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Caption: Enzymatic assay principle for **D-Lactic acid** measurement.

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## Troubleshooting & Optimization





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